molecular formula C14H19NO4S2 B7832458 (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832458
M. Wt: 329.4 g/mol
InChI Key: DHUQVYSNMDQJMT-KBPBESRZSA-N
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Description

(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE: is a complex organic compound characterized by its tetrahydrothiophene core, which is substituted with an allyl group and a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydrothiophene Core: This can be achieved through the cyclization of a suitable diene with a thiol under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as sodium hydride.

    Sulfonylation: The 4-methylphenylsulfonyl group is introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, where the allyl group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted tetrahydrothiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-N-butyl-4-[(4-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
  • (3S,4R)-N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide

Uniqueness

Compared to similar compounds, (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is unique due to the presence of the allyl group, which can participate in additional chemical reactions, providing more versatility in synthetic applications.

Properties

IUPAC Name

(3S,4R)-4-(4-methylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-3-8-15-13-9-20(16,17)10-14(13)21(18,19)12-6-4-11(2)5-7-12/h3-7,13-15H,1,8-10H2,2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUQVYSNMDQJMT-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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